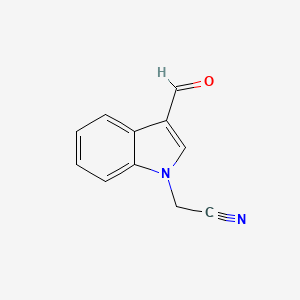

(3-formyl-1H-indol-1-yl)acetonitrile

Übersicht

Beschreibung

(3-formyl-1H-indol-1-yl)acetonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of (3-formyl-1H-indol-1-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(3-formyl-1H-indol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One of the primary applications of (3-formyl-1H-indol-1-yl)acetonitrile is in the synthesis of pharmaceutical compounds. It serves as a crucial intermediate for developing various agents, especially those targeting neurological disorders. The compound's structure allows for modifications that enhance biological activity, making it a valuable building block in drug discovery.

Case Study: Antiamoebic Activity

A study synthesized several derivatives of this compound and evaluated their antiamoebic properties. The derivatives exhibited IC50 values ranging from 0.5 to 23.7 µM, with some showing superior activity compared to the standard drug metronidazole (IC50 = 1.80 µM). Notably, derivatives C4 and C8 demonstrated IC50 values of 0.83 µM and 2.5 µM, respectively, indicating the potential for further development as antiamoebic agents .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing complex organic molecules. Its reactivity allows chemists to create diverse structures through various synthetic pathways.

Fluorescent Probes

The compound can also be utilized in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, aiding researchers in understanding biological mechanisms at the molecular level.

Case Study: Fluorophores for OLED Applications

Research has shown that derivatives based on this compound can be synthesized into fluorophores suitable for organic light-emitting diode (OLED) applications. These fluorophores exhibit high fluorescence quantum yields and tunable photophysical properties, making them promising candidates for advanced optoelectronic devices .

Material Science

In material science, this compound contributes to developing advanced materials such as polymers and nanomaterials. Its incorporation into materials can enhance properties like conductivity and stability.

Biological Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its role in biochemical pathways is critical for understanding various physiological processes.

Case Study: Interaction with Neuroblastoma Cells

A preliminary study explored the interaction of indole derivatives with neuroblastoma cells, revealing that this compound could influence cell viability and interact with neurotransmitter pathways. This suggests potential implications in cancer research and treatment strategies .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for neurological disorder drugs | Derivatives showed IC50 values < metronidazole |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity enabling diverse synthetic pathways |

| Fluorescent Probes | Creation of probes for biological imaging | High quantum yields; suitable for OLED applications |

| Material Science | Development of advanced materials | Enhancements in conductivity and stability |

| Biological Research | Studies on enzyme inhibition and receptor binding | Interaction with neuroblastoma cells influencing viability |

Wirkmechanismus

The mechanism of action of (3-formyl-1H-indol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(3-formyl-1H-indol-1-yl)acetonitrile can be compared with other indole derivatives such as:

1-Methylindole-3-carboxaldehyde: Used in the synthesis of various organic compounds.

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for diverse research applications.

Biologische Aktivität

(3-formyl-1H-indol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indole structure with a formyl group (-CHO) at the 3-position and an acetonitrile group (-C≡N). Its molecular formula is with a molecular weight of 198.22 g/mol. The unique combination of these functional groups contributes to its reactivity and biological properties, making it a versatile building block in organic synthesis and drug development .

The biological activity of this compound is attributed to its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group may undergo hydrolysis or reduction. These interactions can modulate several biological pathways, including:

- Antiviral Activity : Studies indicate potential inhibition of viral replication through interference with viral enzymes.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cellular models.

- Anticancer Effects : Research has demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a role as a chemotherapeutic agent .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and its derivatives. A notable study reported the IC50 values for various derivatives, indicating their effectiveness against different cancer cell lines.

These results suggest that certain derivatives of this compound exhibit superior activity compared to established drugs like Metronidazole.

Antiamoebic Activity

In vitro studies using the HM1:IMSS strain of Entamoeba histolytica demonstrated that some derivatives of the compound have significant antiamoebic activity, with IC50 values ranging from 0.5 to 23.7 µM, showcasing their potential as therapeutic agents against amoebic infections .

Case Studies

Case Study 1: Indole Derivatives in Cancer Therapy

A recent investigation into indole derivatives, including this compound, revealed their capability to inhibit tumor growth in various cancer models. The study utilized MTT assays to assess cell viability post-treatment, demonstrating that these compounds can effectively reduce cell proliferation in several cancer types .

Case Study 2: Mechanistic Insights into Antiviral Activity

Research focusing on the antiviral properties of this compound highlighted its ability to disrupt viral replication cycles by targeting specific viral proteins. This mechanism was elucidated through comparative studies with known antiviral agents, establishing a foundation for further exploration in drug development .

Eigenschaften

IUPAC Name |

2-(3-formylindol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQLVIHXWZSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354318 | |

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328973-78-0 | |

| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.